molecular formula C6H4Cl2O8S2 B3057174 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- CAS No. 77280-86-5

1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-

Cat. No.: B3057174
CAS No.: 77280-86-5
M. Wt: 339.1 g/mol
InChI Key: QOYGERJDFMCSEA-UHFFFAOYSA-N
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Description

1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two sulfonic acid groups, two chlorine atoms, and two hydroxyl groups attached to a benzene ring. This compound is often used in scientific research due to its reactivity and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- typically involves the sulfonation of 2,5-dichloro-3,6-dihydroxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The

Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxybenzene-1,4-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O8S2/c7-1-3(9)6(18(14,15)16)2(8)4(10)5(1)17(11,12)13/h9-10H,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGERJDFMCSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228010
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77280-86-5
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 2
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
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1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
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1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 5
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Reactant of Route 6
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-

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